molecular formula C15H13NO B12515325 2-(3,5-Dimethylphenoxy)benzonitrile

2-(3,5-Dimethylphenoxy)benzonitrile

Cat. No.: B12515325
M. Wt: 223.27 g/mol
InChI Key: XWOCWPASYSYBAR-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)benzonitrile is an organic compound with the molecular formula C15H13NO It is a derivative of benzonitrile, where the benzene ring is substituted with a 3,5-dimethylphenoxy group

Preparation Methods

The synthesis of 2-(3,5-Dimethylphenoxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylphenol with 2-chlorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

2-(3,5-Dimethylphenoxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to convert the nitrile group to an amine.

    Substitution: The phenoxy group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3,5-Dimethylphenoxy)benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent or a biochemical probe.

    Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenoxy)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with proteins and enzymes, affecting their function. Additionally, the phenoxy group can participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

2-(3,5-Dimethylphenoxy)benzonitrile can be compared with other similar compounds, such as:

    2-(4-Methylphenoxy)benzonitrile: This compound has a single methyl group on the phenoxy ring, which may result in different reactivity and biological activity.

    2-(3,5-Dichlorophenoxy)benzonitrile: The presence of chlorine atoms instead of methyl groups can significantly alter the compound’s chemical properties and applications.

    2-(3,5-Dimethylphenoxy)benzaldehyde:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)benzonitrile

InChI

InChI=1S/C15H13NO/c1-11-7-12(2)9-14(8-11)17-15-6-4-3-5-13(15)10-16/h3-9H,1-2H3

InChI Key

XWOCWPASYSYBAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=CC=C2C#N)C

Origin of Product

United States

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